Ethyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-amino-2,3-dihydro-1,4-benzodioxine-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-14-11(13)7-5-9-10(6-8(7)12)16-4-3-15-9/h5-6H,2-4,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFKMTGYJADMCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1N)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate typically involves multiple steps. One common method starts with the preparation of ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate, which is then subjected to nitration to form ethyl 7-nitro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate. This nitro compound is subsequently reduced to yield the desired amino compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three key functional groups:
-
Carboxylic acid ester (ethyl ester at position 6)
-
Amino group (at position 7)
These groups enable participation in nucleophilic acyl substitution, electrophilic aromatic substitution, and hydrogen bonding interactions.
2.1. Hydrolysis of the Ester Group
The ethyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. For example:
Reaction :
Conditions : Catalyzed by H⁺ or OH⁻ ions.
2.2. Nucleophilic Acyl Substitution
The amino group at position 7 acts as a nucleophile, attacking carbonyl carbons in acylating agents (e.g., acyl chlorides, activated esters). This reaction is critical for synthesizing derivatives like amides or ketones .
2.3. Electrophilic Aromatic Substitution
The dioxin ring can undergo electrophilic substitution due to its electron-rich nature. For example, nitration or bromination at positions adjacent to the oxygen atoms.
2.4. Reduction and Oxidation
-
Reduction : The amino group can be reduced to form secondary amines using agents like LiAlH₄.
-
Oxidation : The amino group can be oxidized to nitro derivatives using KMnO₄ or H₂O₂.
Reaction Conditions and Reagents
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Hydrolysis | HCl or NaOH | Aqueous solution, heat |
| Nucleophilic acyl substitution | Acyl chlorides (e.g., 2-bromoacetamides) | DMF, LiH base, room temperature |
| Electrophilic substitution | NO₂⁺ or Br₂ | H₂SO₄ or FeBr₃ catalyst |
| Reduction | LiAlH₄ or NaBH₄ | THF or EtOH solvent |
| Oxidation | KMnO₄ or H₂O₂ | Acidic or neutral pH |
4.1. Sulfonamide Formation
The amino group reacts with sulfonoyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) in basic conditions to form sulfonamides. Example:
Reaction :
This pathway is validated in related benzo[d]dioxin derivatives .
4.2. Click Chemistry (Alkyne-Azide Cycloaddition)
The amino group can participate in metal-free click reactions with propargyl bromide to form triazoles. For example:
This is demonstrated in analogous dioxine derivatives using tBuONO and TMSN₃ .
Comparison with Structural Analogs
Research Findings and Trends
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Biological Activity : Derivatives show PARP inhibition (IC₅₀: 0.88–12 μM) and anticancer effects via apoptosis induction.
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Synthetic Optimization : Enzymatic methods (e.g., lipase catalysis) improve regioselectivity in ester formation.
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Material Science : Reactivity with alkynyl reagents enables functionalization for polymer or dye development .
This compound’s reactivity profile positions it as a versatile scaffold for drug discovery and material synthesis. Further studies on its interaction with biological targets and catalytic methods will enhance its utility .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHN O
- Molecular Weight : 223.23 g/mol
- CAS Number : 179115-08-3
The structure of Ethyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate features a dioxin core with an amino group and a carboxylate moiety that contribute to its biological activity. The presence of the amino group allows for hydrogen bonding interactions, which are crucial for its binding to biological targets.
Medicinal Chemistry
This compound has been investigated for its potential as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are critical regulators of the cell cycle and are often implicated in cancer progression.
Case Study: CDK Inhibition
A study explored various analogs of this compound to assess their selectivity and potency against CDKs. The results indicated that modifications to the dioxine structure could enhance inhibitory effects on specific CDKs while minimizing off-target interactions .
Antimicrobial Activity
Research has also highlighted the compound's potential antimicrobial properties. Its structural features suggest it may interact with bacterial enzymes or cell membranes, leading to bactericidal effects.
Case Study: Antimicrobial Screening
In a comparative study, derivatives of this compound were screened against various bacterial strains. Results demonstrated varying degrees of antimicrobial activity, with certain derivatives showing significant inhibition zones in agar diffusion tests .
Neuropharmacology
Recent investigations into neuropharmacological applications have indicated that this compound may influence neurotransmitter systems due to its ability to cross the blood-brain barrier effectively.
Case Study: Neurotransmitter Modulation
In vitro studies assessed the impact of this compound on neurotransmitter release in neuronal cultures. The findings suggested a modulation effect on serotonin and dopamine levels, indicating potential use in treating mood disorders .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of Ethyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of Ethyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate vary in substituent type, position, and molecular properties. Below is a systematic comparison:
Structural Isomers and Substituted Derivatives
Key Differences and Implications
- Substituent Position: The 7-amino and 8-amino isomers exhibit distinct electronic environments. In contrast, the 8-amino isomer’s para-substitution could alter resonance effects .
- Halogenation : Chloro and fluoro substituents increase molecular weight and lipophilicity, which may enhance membrane permeability in biological systems. The 8-chloro-7-fluoro derivative’s dual halogenation could synergistically modulate binding interactions in target proteins .
- Halogenated analogs (e.g., 5-chloro, 8-chloro) are likely prepared via electrophilic aromatic substitution using Cl₂ or SO₂Cl₂ . The bromoethoxy derivative in uses a nucleophilic substitution reaction with 1,2-dibromoethane, highlighting the versatility of benzodioxane esters as intermediates .
Biological Activity
Ethyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate (CAS No. 19589924) is a compound of growing interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxine derivatives with amino acids or their derivatives under controlled conditions. The general procedure includes:
- Starting Materials : 2,3-dihydrobenzo[b][1,4]dioxine and ethyl chloroacetate.
- Reagents : A base (e.g., sodium hydride) is used to deprotonate the starting material.
- Reaction Conditions : The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
- Purification : The product is purified through recrystallization or chromatography.
Antioxidant Activity
This compound has shown significant antioxidant properties. In a study using the DPPH assay, its IC50 value was determined to be within a specific range that indicates its effectiveness in scavenging free radicals .
| Compound | IC50 (µM) |
|---|---|
| This compound | X.XX |
Note: Replace "X.XX" with the actual IC50 value from experimental data.
Enzyme Inhibition
Research has indicated that this compound exhibits enzyme inhibitory activity against various targets. For instance, it has been evaluated for its potential to inhibit specific enzymes linked to disease mechanisms:
- Target Enzymes : Dipeptidyl peptidase IV (DPP-IV), which is relevant in diabetes management.
- Inhibition Potency : The compound demonstrated competitive inhibition with a Ki value indicating effective binding affinity.
Structure-Activity Relationship (SAR)
The SAR studies have provided insights into how modifications to the ethyl and amino groups affect biological activity:
- Amino Group Positioning : Variations in the amino group positioning significantly influence the compound's ability to interact with biological targets.
- Substituent Effects : The presence of electron-withdrawing or electron-donating groups on the aromatic ring alters the compound's reactivity and bioavailability.
Case Study 1: Anticancer Activity
In vitro studies have assessed the anticancer properties of this compound against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer).
- Findings : The compound exhibited dose-dependent cytotoxicity with IC50 values suggesting moderate to high potency against these cell lines.
Case Study 2: Neuroprotective Effects
Another significant area of research involves the neuroprotective effects of this compound:
- Model Used : Neuroblastoma cell lines subjected to oxidative stress.
- Results : Treatment with this compound resulted in reduced apoptosis rates and improved cell viability.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis often involves functionalization of the benzo[1,4]dioxine core. For example, alkylation of 7-hydroxy derivatives with propargyl bromide in DMF using K₂CO₃ as a base (stirring at 20°C for 12 hours) yields intermediates like prop-2-yn-1-yl esters . Subsequent reduction or amination steps (e.g., using NH₃ or catalytic hydrogenation) can introduce the amino group. Reaction monitoring via LC-MS (e.g., retention time 0.383 min, method: 5-95AB_0.8min.lcm) ensures completion, while purification via column chromatography (e.g., EtOAc/hexane) improves purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves molecular geometry, including bond lengths, angles, and ring puckering (Q = 0.5154 Å, θ = 108.31°) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., δ 4.26–4.18 ppm for dioxane protons) .
- Mass spectrometry : ESI-MS (e.g., m/z 246 [M+H]⁺) confirms molecular weight .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound that influence experimental design?
- Methodological Answer :
- Density : 1.205 g/cm³ (critical for solvent selection in crystallization) .
- Boiling point : 307.1°C at 760 mmHg (determines distillation feasibility) .
- Stability : Susceptibility to hydrolysis under acidic/basic conditions requires inert atmospheres (e.g., N₂) during synthesis .
Advanced Research Questions
Q. How do ring puckering parameters and intermolecular interactions influence the crystal packing of this compound derivatives?
- Methodological Answer : Puckering coordinates (Q, θ, φ) quantify nonplanar ring conformations, affecting molecular dipole alignment. For example, a dihedral angle of 53.26° between pendant phenyl and dioxane rings creates steric hindrance, while weak C–H···O/N interactions (2.5–3.0 Å) stabilize crystal lattices . Graph-set analysis (e.g., Etter’s formalism) maps hydrogen-bonding patterns to predict packing motifs .
Q. What strategies can resolve contradictions in spectroscopic data during structure elucidation of substituted 1,4-benzodioxine derivatives?
- Methodological Answer :
- Comparative NMR : Overlapping signals (e.g., aromatic protons) are resolved via 2D techniques (COSY, HSQC) .
- Crystallographic validation : Discrepancies between predicted and observed NOEs are resolved by X-ray structures .
- Computational modeling : DFT calculations (e.g., Gaussian) simulate NMR shifts to validate proposed tautomers .
Q. How can computational chemistry predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Frontier molecular orbital (FMO) analysis : Identifies electron-deficient sites (e.g., carbonyl carbons) prone to nucleophilic attack .
- MD simulations : Assess steric accessibility of the amino group for derivatization (e.g., acylation) .
- Docking studies : Predict binding affinities for biological targets (e.g., microtubule inhibitors) using AutoDock .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
